molecular formula C21H17F3N2O2 B2687550 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine CAS No. 2034318-63-1

2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Cat. No.: B2687550
CAS No.: 2034318-63-1
M. Wt: 386.374
InChI Key: TWDMGSLTJZQKAQ-UHFFFAOYSA-N
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Description

2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a trifluoromethyl group

Scientific Research Applications

2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Preparation Methods

The synthesis of 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the naphthalene-1-carbonyl intermediate: This can be achieved by reacting naphthalene with a suitable acylating agent under Friedel-Crafts acylation conditions.

    Synthesis of the pyrrolidine intermediate: Pyrrolidine derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidine-2,5-diones.

    Coupling of intermediates: The naphthalene-1-carbonyl intermediate is then coupled with the pyrrolidine intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

Chemical Reactions Analysis

2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Comparison with Similar Compounds

2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Naphthalene derivatives: Compounds containing the naphthalene moiety can exhibit similar chemical reactivity and applications.

    Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

naphthalen-1-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)15-8-10-25-19(12-15)28-16-9-11-26(13-16)20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-8,10,12,16H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMGSLTJZQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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